

Application Notes and Protocols for 2-(Nitrosomethyl)oxirane in Medicinal Chemistry Research

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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

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Disclaimer: Direct experimental data for **2-(Nitrosomethyl)oxirane** is not available in the current scientific literature. The following application notes and protocols are based on the well-established roles of its constituent functional groups—the oxirane (epoxide) ring and the nitroso moiety—in medicinal chemistry. These notes are intended to guide researchers on the potential applications and experimental investigation of this and structurally related compounds.

Introduction: Potential Pharmacological Profile

2-(Nitrosomethyl)oxirane is a bifunctional molecule featuring a reactive epoxide ring and a nitroso group. This unique combination suggests several potential applications in medicinal chemistry, primarily leveraging the electrophilic nature of the epoxide and the bioreductive potential of the nitroso group.

- **The Oxirane Moiety:** The three-membered epoxide ring is strained and susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine on target proteins. This can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition.^{[1][2][3][4][5]} This "covalent warhead" is a feature of several approved drugs, particularly in oncology and infectious diseases.^{[3][6][7]}
- **The Nitroso Moiety:** Nitroso and nitro-containing compounds are often prodrugs that undergo metabolic activation.^{[8][9][10][11][12]} This activation, frequently occurring under hypoxic

conditions found in solid tumors or certain microbial environments, can lead to two primary outcomes:

- Generation of Reactive Nitrogen Species (RNS): Bio-reduction can produce cytotoxic radicals or lead to the release of nitric oxide (NO), a key signaling molecule with vasodilatory and immunomodulatory properties.[\[8\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)
- DNA Damage: Some N-nitroso compounds, like the nitrosoureas, act as DNA alkylating and cross-linking agents, a mechanism exploited in cancer chemotherapy.[\[15\]](#)[\[16\]](#)

The dual functionality of **2-(Nitrosomethyl)oxirane** could therefore position it as a candidate for development as a targeted covalent inhibitor, a hypoxia-activated prodrug, or a nitric oxide-releasing agent.

Potential Therapeutic Applications

Based on the functionalities present, **2-(Nitrosomethyl)oxirane** could be investigated for the following therapeutic areas:

- Oncology:
 - Targeted Covalent Inhibition: The epoxide could be directed against specific nucleophilic residues in the active sites of oncogenic proteins (e.g., kinases, proteases).
 - Hypoxia-Activated Prodrug: The nitroso group could be selectively reduced in the hypoxic microenvironment of solid tumors, releasing a cytotoxic agent.[\[17\]](#)
- Infectious Diseases:
 - Antimicrobial Agent: Similar to the epoxide-containing antibiotic fosfomycin, which targets bacterial cell wall synthesis, **2-(Nitrosomethyl)oxirane** could irreversibly inhibit essential microbial enzymes.[\[3\]](#)
 - Antiparasitic Agent: Many nitro-containing drugs are effective against protozoan parasites, where the nitro group is activated by parasitic nitroreductases.[\[11\]](#)[\[12\]](#)
- Cardiovascular Diseases:

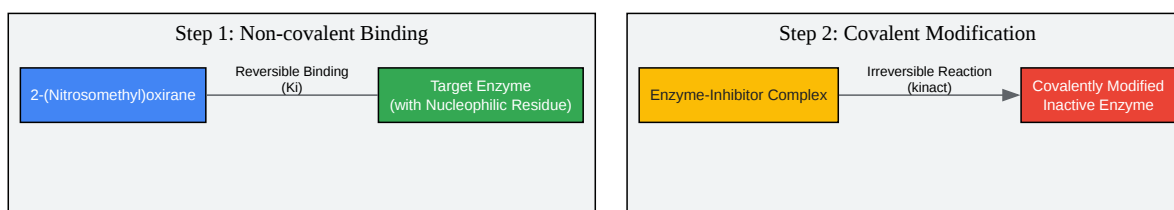
- Nitric Oxide Donor: If the molecule is designed to release NO upon metabolic activation, it could serve as a vasodilator for conditions like hypertension or angina.[13][14]

Proposed Mechanisms of Action

The primary mechanisms of action for a molecule like **2-(Nitrosomethyl)oxirane** are hypothesized to be covalent inhibition and bioreductive activation.

3.1 Covalent Inhibition of a Target Protein

The epoxide ring can act as an electrophile, reacting with a nucleophilic residue on a target enzyme to form a covalent adduct, leading to irreversible inhibition.

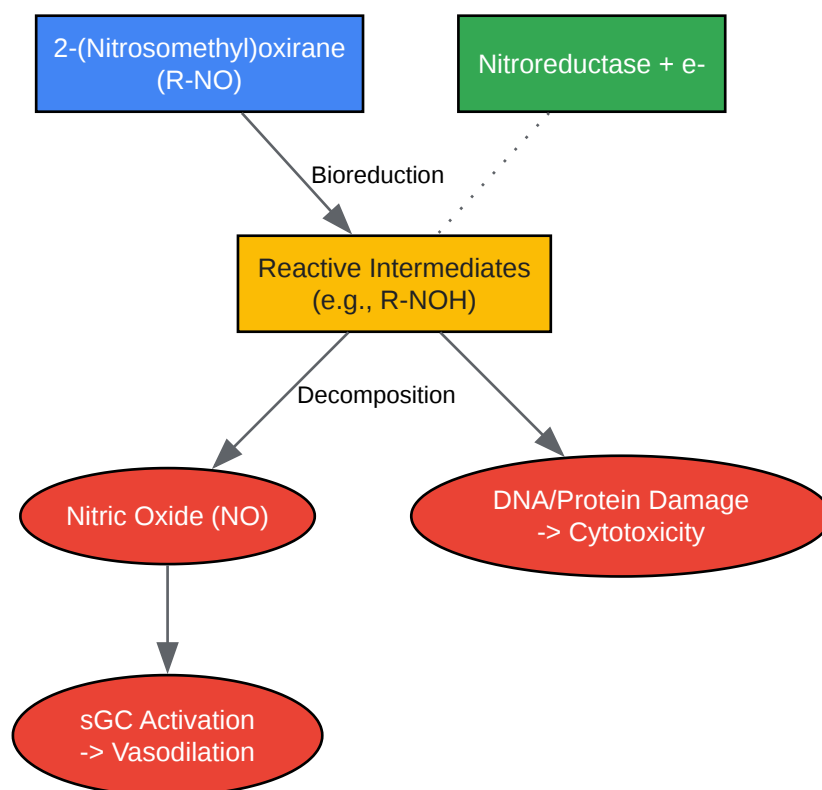


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Caption: Workflow of two-step covalent inhibition.

3.2 Bioreductive Activation Pathway

The nitroso group can be reduced by cellular nitroreductases, particularly in low-oxygen environments, to generate reactive intermediates or release nitric oxide.



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Caption: Hypothesized bioreductive activation of the nitroso group.

Experimental Protocols

The following are generalized protocols to investigate the potential activities of **2-(Nitrosomethyl)oxirane**.

4.1 Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine if **2-(Nitrosomethyl)oxirane** acts as an inhibitor of a specific target enzyme and to characterize its mode of inhibition (reversible vs. irreversible).

Materials:

- Target enzyme (e.g., a cysteine protease like cathepsin B or a kinase).
- Fluorogenic or chromogenic substrate for the enzyme.

- Assay buffer appropriate for the enzyme.
- **2-(Nitrosomethyl)oxirane** stock solution in DMSO.
- Microplate reader.

Methodology:

- IC50 Determination:
 - Prepare a serial dilution of **2-(Nitrosomethyl)oxirane** in assay buffer.
 - In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a predetermined time (e.g., 30 minutes).
 - Initiate the reaction by adding the substrate.
 - Monitor the change in fluorescence or absorbance over time using a microplate reader.
 - Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
- Irreversibility Test (Dialysis or Jump-Dilution):
 - Incubate the enzyme with a high concentration of **2-(Nitrosomethyl)oxirane** (e.g., 10x IC50) for 1-2 hours.
 - Jump-Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay medium containing the substrate.
 - Dialysis: Dialyze the enzyme-inhibitor mixture against the assay buffer to remove any unbound inhibitor.
 - Measure the residual enzyme activity. If the inhibition is irreversible, the activity will not be recovered upon dilution or dialysis.

4.2 Protocol: Cell-Based Hypoxia-Selective Cytotoxicity Assay

Objective: To assess whether the cytotoxic effects of **2-(Nitrosomethyl)oxirane** are enhanced under hypoxic conditions.

Materials:

- Cancer cell line (e.g., HT-29 or A549).
- Cell culture medium (e.g., DMEM) with 10% FBS.
- Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂).
- Normoxic incubator (21% O₂).
- Cell viability reagent (e.g., CellTiter-Glo® or MTT).
- **2-(Nitrosomethyl)oxirane** stock solution in DMSO.

Methodology:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of **2-(Nitrosomethyl)oxirane** in cell culture medium.
- Replace the medium in the plates with the drug-containing medium.
- Place one set of plates in a normoxic incubator and an identical set in a hypoxic chamber for 48-72 hours.
- After the incubation period, measure cell viability using a standard assay.
- Calculate the IC₅₀ values under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests selective activation.

4.3 Protocol: Nitric Oxide (NO) Release Assay

Objective: To detect and quantify the release of NO from **2-(Nitrosomethyl)oxirane** in the presence of a reducing agent or biological matrix.

Materials:

- NO-specific fluorescent probe (e.g., DAF-FM diacetate).
- Reducing agent (e.g., glutathione or ascorbate) or rat liver microsomes.
- Phosphate-buffered saline (PBS).
- **2-(Nitrosomethyl)oxirane** stock solution in DMSO.
- Fluorescence microplate reader.

Methodology:

- In a 96-well plate, add the DAF-FM diacetate probe to PBS.
- Add the reducing agent or liver microsomes.
- Add **2-(Nitrosomethyl)oxirane** to initiate the reaction.
- Incubate the plate at 37°C, protected from light.
- Measure the increase in fluorescence at appropriate excitation/emission wavelengths (e.g., 495/515 nm for DAF-FM) over time. An increase in fluorescence indicates NO release.

Quantitative Data Summary

Since no data exists for **2-(Nitrosomethyl)oxirane**, the following table presents representative data for known epoxide and nitro-containing drugs to provide context for expected potency ranges.

Compound	Class	Target/Mechanism	Potency (IC50/EC50)	Reference Application
Fosfomycin	Epoxide	MurA (Covalent Inhibition)	~1-50 µg/mL (MIC)	Antibacterial
Carfilzomib	Epoxide	Proteasome (Covalent Inhibition)	~5 nM	Anticancer
Metronidazole	Nitroimidazole	DNA Damage (Bioreductive)	~1-10 µM	Antiprotozoal
Nitroglycerin	Organic Nitrate	NO Release	~1-100 nM	Vasodilator

This table serves as a benchmark for interpreting initial screening results for novel compounds like **2-(Nitrosomethyl)oxirane**.

Conclusion

While **2-(Nitrosomethyl)oxirane** remains a hypothetical molecule in medicinal chemistry literature, its structure suggests a compelling profile as a potential therapeutic agent. The combination of a covalent-binding epoxide and a bioreductively-activated nitroso group offers multiple avenues for drug design, particularly in oncology and infectious diseases. The protocols and conceptual frameworks provided here offer a starting point for the synthesis, characterization, and biological evaluation of this and related bifunctional compounds. Careful investigation is required to elucidate its true mechanism of action and therapeutic potential.

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